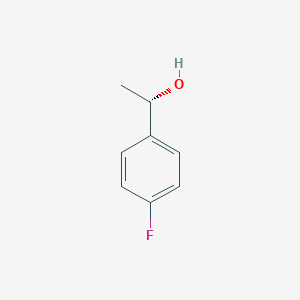

(S)-1-(4-Fluorofenil)etanol

Descripción general

Descripción

El ácido iodohipúrico, también conocido como ácido 2-iodohipúrico, es un compuesto con la fórmula molecular C9H8INO3. Es un análogo del ácido p-aminohipúrico y se utiliza principalmente en la determinación del flujo plasmático renal efectivo. Este compuesto es particularmente significativo en el campo de la medicina nuclear debido a su alta tasa de depuración y su idoneidad para la renografía .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Chiral Building Block

(S)-1-(4-Fluorophenyl)ethanol serves as an essential chiral building block in the synthesis of complex organic molecules. Its ability to provide chirality is crucial in the development of pharmaceuticals, where the specific stereochemistry can significantly affect biological activity .

Synthesis Methods

The compound can be synthesized through various methods, including:

- Biocatalytic Reduction : Utilizing microorganisms such as Daucus carota or Pseudomonas crispum to achieve high enantioselectivity .

- Dynamic Kinetic Resolution : This method allows for the production of optically pure chiral alcohols with high yields by employing lipase as a catalyst and acidic resins for racemization .

Medicinal Chemistry

Drug Development

(S)-1-(4-Fluorophenyl)ethanol has been investigated for its potential in drug synthesis, particularly in creating new therapeutic agents. Its role as a ligand in biochemical assays makes it a candidate for drug discovery, especially targeting specific receptors involved in various diseases .

Antiviral and Anticancer Research

- Antiviral Potential : The compound has been explored for its ability to inhibit the CCR5 chemokine receptor, which plays a critical role in HIV infection. Derivatives of (S)-1-(4-Fluorophenyl)ethanol have shown protective effects against HIV.

- Anticancer Properties : Research indicates that certain derivatives can inhibit cancer cell proliferation, suggesting potential applications in developing new anticancer therapies.

Biochemical Applications

Enzyme Inhibition

(S)-1-(4-Fluorophenyl)ethanol has been studied as a competitive inhibitor of enzymes such as alcohol dehydrogenase (ADH) and monoamine oxidase (MAO). These studies are significant for understanding metabolic pathways and developing treatments for alcohol-related disorders and neurodegenerative diseases like depression .

Industrial Applications

Fine Chemicals Production

The compound is utilized in the production of fine chemicals and serves as an intermediate in the manufacture of agrochemicals and fragrances. Its unique properties allow for modifications that enhance its utility in various industrial processes.

Study 1: Enantioselective Synthesis

In one study, researchers focused on synthesizing (S)-(-)-1-(4-fluorophenyl)ethanol using Daucus carota cells. They found that varying reaction conditions significantly impacted yield and optical purity, achieving a yield of 66% with 98% enantiomeric excess (ee).

Study 2: Biocatalytic Reduction

Another study explored biocatalytic reduction using Pseudomonas crispum, where yields reached up to 76% for the (R)-enantiomer under optimized conditions, demonstrating the compound's versatility in synthetic applications.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El ácido iodohipúrico se puede sintetizar mediante la yodación del ácido hipúrico. El proceso implica la reacción del ácido hipúrico con yodo en presencia de un agente oxidante como el ácido nítrico. Las condiciones de reacción suelen incluir una temperatura y un pH controlados para garantizar la formación eficiente del ácido iodohipúrico .

Métodos de Producción Industrial

En entornos industriales, el ácido iodohipúrico se produce a menudo como sal de sodio, conocida como iodohipurato de sodio. Esto implica la yodación del ácido hipúrico seguida de la neutralización con hidróxido de sodio. El producto se purifica luego mediante procesos de cristalización y filtración para obtener ácido iodohipúrico de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido iodohipúrico experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de Sustitución: El proceso de yodación en sí es una reacción de sustitución donde un átomo de yodo reemplaza un átomo de hidrógeno en el anillo de benceno del ácido hipúrico.

Reacciones de Intercambio Isotópico: El ácido iodohipúrico puede participar en reacciones de intercambio isotópico con radioyodo, lo que es útil en aplicaciones radiofarmacéuticas.

Reactivos y Condiciones Comunes

Agentes Oxidantes: El ácido nítrico se usa comúnmente en el proceso de yodación.

Solventes: El agua y el etanol se usan a menudo como solventes en los procesos de síntesis y purificación.

Catalizadores: El acetato de amonio se puede usar como medio para reacciones de intercambio isotópico.

Productos Principales

El producto principal formado a partir de la yodación del ácido hipúrico es el propio ácido iodohipúrico. En las reacciones de intercambio isotópico, el producto suele ser una versión radiomarcada del ácido iodohipúrico, como el ácido 123I-iodohipúrico .

Mecanismo De Acción

El ácido iodohipúrico ejerce sus efectos principalmente a través de su capacidad de ser rápidamente depurado por los riñones. Después de la administración intravenosa, es rápidamente captado por las células tubulares renales y excretado en la orina. Esta rápida depuración permite la imagenología efectiva de la función renal. Los objetivos moleculares involucrados incluyen transportadores tubulares renales que facilitan la captación y excreción del ácido iodohipúrico .

Comparación Con Compuestos Similares

Compuestos Similares

Ácido p-Aminohipúrico: Se utiliza para medir el flujo plasmático renal, pero tiene una tasa de depuración más baja en comparación con el ácido iodohipúrico.

N-Succinildesperrioxamina B: Otro compuesto utilizado en la imagenología renal, pero con diferentes propiedades de quelación.

Unicidad

El ácido iodohipúrico es único debido a su alta tasa de depuración y su idoneidad para la renografía. Su capacidad de ser marcado con radioyodo lo hace particularmente valioso en medicina nuclear para producir imágenes funcionales de alta calidad de los riñones .

Propiedades

IUPAC Name |

(1S)-1-(4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDSORRYQPTKSV-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101219-73-2 | |

| Record name | (-)-1-(4-Fluorophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101219-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1-(4-Fluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What experimental techniques were used to study the chiral recognition of (S)-1-(4-Fluorophenyl)ethanol with butan-2-ol?

A2: Researchers employed a combination of resonant two-photon ionization (R2PI) spectroscopy, infrared depletion spectroscopy, and mass spectrometry to investigate the diastereomeric complexes formed between (S)-1-(4-Fluorophenyl)ethanol and the enantiomers of butan-2-ol. [, ] These techniques allowed for the identification of unique spectroscopic signatures of the complexes, revealing differences in their ground and excited states. [] Density functional theory (DFT) calculations were also used to support the experimental findings and elucidate the structural differences between the diastereomeric complexes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.